molecular formula C16H15NO4 B12603698 3-Hydroxy-2-methyl-3-(3-nitrophenyl)-1-phenylpropan-1-one CAS No. 648416-64-2

3-Hydroxy-2-methyl-3-(3-nitrophenyl)-1-phenylpropan-1-one

Cat. No.: B12603698
CAS No.: 648416-64-2
M. Wt: 285.29 g/mol
InChI Key: DMIRBKWODMHLNJ-UHFFFAOYSA-N
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Description

3-Hydroxy-2-methyl-3-(3-nitrophenyl)-1-phenylpropan-1-one is a chiral β-hydroxy ketone of high interest in modern organic synthesis. Compounds within this structural class serve as versatile intermediates for constructing complex molecules due to their two reactive functional groups: a hydroxyl group and a ketone . This dual functionality allows for a wide range of subsequent chemical transformations, making it a valuable precursor for synthesizing various scaffolds, including 1,3-diols and α,β-unsaturated ketones . The incorporation of a nitrophenyl group significantly enhances its utility as a building block in materials science research. It is often investigated for its potential application in the development of advanced polymers and functional materials . The stereochemistry at the hydroxy and adjacent carbon is a central focus in asymmetric synthesis, and the development of diastereoselective and enantioselective methods for producing such compounds is a continuous area of research . This product is strictly For Research Use Only. It is not intended for human, veterinary, or therapeutic use.

Properties

CAS No.

648416-64-2

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

3-hydroxy-2-methyl-3-(3-nitrophenyl)-1-phenylpropan-1-one

InChI

InChI=1S/C16H15NO4/c1-11(15(18)12-6-3-2-4-7-12)16(19)13-8-5-9-14(10-13)17(20)21/h2-11,16,19H,1H3

InChI Key

DMIRBKWODMHLNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC(=CC=C1)[N+](=O)[O-])O)C(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Friedel-Crafts Alkylation

This method involves the reaction of acetophenone with isobutyraldehyde in the presence of an acid catalyst.

Reaction Conditions:

Yield: Typically high, but varies based on reaction conditions.

Mechanism:

  • Formation of a carbocation from isobutyraldehyde.
  • Electrophilic attack on acetophenone.
  • Rearrangement and stabilization to yield the target compound.

Mannich Reaction

The Mannich reaction is another effective method for synthesizing this compound, utilizing acetophenone, formaldehyde, and a secondary amine.

Reaction Steps:

  • Acetophenone reacts with formaldehyde and a secondary amine to form a Mannich base.
  • The Mannich base undergoes hydrolysis and reduction to yield the target compound.

Yield: Reported yields can exceed 74% depending on the specific conditions used.

Advantages:

  • High selectivity and efficiency.
  • Mild reaction conditions reduce by-products.

Reduction Reactions

Reduction can be performed on various intermediates to obtain the desired hydroxylated product.

Common Reducing Agents:

  • Sodium borohydride
  • Lithium aluminum hydride

Procedure:

  • The carbonyl group in intermediates is reduced to an alcohol.
  • Subsequent hydrolysis may be required to finalize the product.

Yield: Often high, around 90%, depending on purification steps.

Comparative Analysis of Methods

The following table summarizes the key aspects of each preparation method:

Method Main Reactants Catalyst/Conditions Typical Yield Advantages
Friedel-Crafts Alkylation Acetophenone + Isobutyraldehyde Acid catalyst (reflux) Moderate to high Simple setup
Mannich Reaction Acetophenone + Formaldehyde + Amine Acid catalyst ≥ 74% High selectivity
Reduction Various intermediates Sodium borohydride ~90% High yield with mild conditions

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-methyl-3-(3-nitrophenyl)-1-phenylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorinating agents under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 3-oxo-2-methyl-3-(3-nitrophenyl)-1-phenylpropan-1-one.

    Reduction: Formation of 3-hydroxy-2-methyl-3-(3-aminophenyl)-1-phenylpropan-1-one.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

3-Hydroxy-2-methyl-3-(3-nitrophenyl)-1-phenylpropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-methyl-3-(3-nitrophenyl)-1-phenylpropan-1-one involves its interaction with specific molecular targets. The hydroxyl and nitro groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The target compound shares a core β-hydroxy ketone scaffold with several analogs, differing in substituents and their positions. Key structural variations influence reactivity, solubility, and bioactivity:

Table 1: Structural Comparison of β-Hydroxypropanone Derivatives
Compound Name Substituents (R1, R2, R3) Molecular Formula Key Features Reference
Target Compound R1 = 3-nitrophenyl, R2 = CH3 C17H15NO4 Hydroxy group at C3, methyl at C2, nitro at meta position on phenyl ring -
3-(2-Chlorophenyl)-3-((4-nitrophenyl)amino)-1-phenylpropan-1-one R1 = 2-Cl-Ph, R2 = 4-NO2-NH-Ph C21H16ClN3O3 Chloro and nitro groups; amino linkage enhances hydrogen-bonding potential
3-(1H-Indol-3-yl)-3-(2-nitrophenyl)-1-phenylpropan-1-one R1 = 2-NO2-Ph, R2 = indole C24H17N3O3 Indole moiety introduces π-π stacking potential; steric hindrance
3-(4-Methoxyphenyl)-3-(3-nitrophenyl)-1-phenylpropan-1-one (20a) R1 = 3-NO2-Ph, R2 = 4-OMe-Ph C23H19NO5 Methoxy group improves solubility; nitro at meta position
2,3-Dibromo-3-(3-nitrophenyl)-1-phenylpropan-1-one R1 = 3-NO2-Ph, R2 = Br C15H11Br2NO3 Bromine substituents increase molecular weight and polarizability
3-(2-Chloro-5-nitrophenyl)-3-hydroxy-1-phenylpropan-1-one R1 = 2-Cl-5-NO2-Ph C15H11ClNO4 Chloro and nitro groups at ortho/para positions; steric effects

Key Observations :

  • Electron-Withdrawing Groups (NO2, Cl): Enhance stability and influence hydrogen-bonding interactions .
  • Methoxy Groups : Improve solubility but may reduce membrane permeability .
  • Bulkier Substituents (e.g., indole) : Introduce steric hindrance, affecting reaction kinetics .

Comparison :

  • Palladium Catalysis : Efficient for aryl-aryl coupling but sensitive to steric effects .
Anti-Inflammatory Activity:

β-Hydroxy-β-arylpropanoic acids (structurally related to the target compound) exhibit significant anti-inflammatory activity. For example:

  • 3-Hydroxy-3,3-diphenylpropanoic acid showed activity comparable to ibuprofen (ED50 = 12.3 mg/kg vs. 10.5 mg/kg) without gastric lesions .
Physicochemical Data:
  • Elemental Analysis: For 3-(2-chlorophenyl)-3-((4-nitrophenyl)amino)-1-phenylpropan-1-one: C, 67.96%; H, 4.70%; N, 3.68% (vs. theoretical: C, 68.12%; H, 4.63%; N, 3.78%) .
  • Hydrogen Bonding : Hydroxy and nitro groups facilitate crystal packing via O–H···O and C–H···O interactions, critical for solid-state stability .

Computational Insights

Density functional theory (DFT) studies on analogs like (Z)-1-(1H-imidazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one reveal:

  • Geometric Optimization : The nitro group induces planarity, enhancing conjugation and stability .
  • Vibrational Frequencies : FT-IR and Raman spectra correlate with theoretical predictions, validating structural assignments .

Biological Activity

3-Hydroxy-2-methyl-3-(3-nitrophenyl)-1-phenylpropan-1-one, also known by its CAS number 634606-85-2, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H13NO4
  • Molecular Weight : 271.268 g/mol
  • LogP : 3.424
  • PSA (Polar Surface Area) : 83.120 Ų

Synthesis

The synthesis of 3-hydroxy-2-methyl-3-(3-nitrophenyl)-1-phenylpropan-1-one typically involves a multi-step process that includes the reaction of phenylpropanone derivatives with nitro-substituted aromatic compounds. The general synthetic route includes:

  • Formation of the intermediate : Reaction between acetophenone and nitrobenzaldehyde.
  • Reduction and hydrolysis : Converting the intermediate into the target compound through reduction and hydrolysis steps.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 3-hydroxy-2-methyl-3-(3-nitrophenyl)-1-phenylpropan-1-one against various pathogens. Notably, it has shown activity against Mycobacterium abscessus, with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 12.5 μM . This suggests that the compound may be beneficial in treating infections caused by resistant mycobacterial strains.

Cytotoxic Effects

The compound has also been evaluated for cytotoxicity against cancer cell lines. In vitro studies indicate that it exhibits significant cytotoxic activity against A549 lung cancer cells. The mechanism involves the inhibition of cell viability and induction of apoptosis through activation of caspases and inhibition of NF-kB signaling pathways .

The biological activity of this compound can be attributed to its ability to interact with cellular pathways involved in proliferation and apoptosis:

  • Inhibition of NF-kB : This transcription factor is crucial for cell survival; its inhibition leads to increased apoptosis in cancer cells.
  • Caspase Activation : The compound promotes the activation of caspases, which are key executors in the apoptotic pathway.

Study on Antimicrobial Activity

A recent investigation into the antimicrobial properties of various phenylpropanone derivatives, including 3-hydroxy-2-methyl-3-(3-nitrophenyl)-1-phenylpropan-1-one, demonstrated significant activity against Mycobacterium abscessus. The study provided insights into structure-activity relationships (SAR), indicating that modifications at specific positions on the aromatic rings could enhance antimicrobial efficacy .

Study on Cytotoxicity in Cancer Cells

In another study focusing on lung cancer cells, treatment with 3-hydroxy-2-methyl-3-(3-nitrophenyl)-1-phenylpropan-1-one resulted in a dose-dependent decrease in cell viability. The results indicated that the compound not only inhibited proliferation but also triggered apoptotic pathways, making it a candidate for further development as an anticancer agent .

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